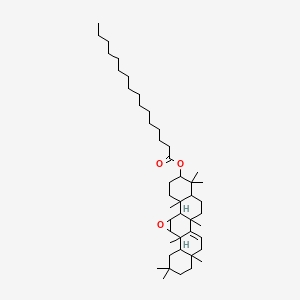

11alpha,12alpha-Oxidotaraxerol palmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le palmitate de 11alpha,12alpha-Oxidotaraxerol est un composé triterpénoïde de formule moléculaire C46H78O3 et de masse molaire 679,11 g/mol . Il est dérivé de l'oxydation du taraxerol et se retrouve dans diverses espèces végétales, dont le Cirsium setosum . Ce composé a suscité l'attention en raison de sa structure chimique unique et de ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du palmitate de 11alpha,12alpha-Oxidotaraxerol implique généralement l'oxydation du taraxerol suivie d'une estérification avec l'acide palmitique. L'étape d'oxydation peut être réalisée en utilisant des agents oxydants tels que l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions contrôlées afin d'assurer une oxydation sélective aux positions 11alpha et 12alpha .

Méthodes de production industrielle : La production industrielle de palmitate de 11alpha,12alpha-Oxidotaraxerol implique l'extraction du taraxerol à partir de sources végétales, suivie d'une modification chimique. Le processus comprend :

- Extraction du taraxerol à l'aide de solvants comme l'éthanol ou le méthanol.

- Oxydation du taraxerol pour former le 11alpha,12alpha-oxidotaraxerol.

- Estérification du 11alpha,12alpha-oxidotaraxerol avec l'acide palmitique pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le palmitate de 11alpha,12alpha-Oxidotaraxerol subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut se produire à différentes positions sur la molécule, conduisant à la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe époxyde en diol.

Réactifs et conditions communs :

Oxydation : Acide m-chloroperbenzoïque (m-CPBA) dans le dichlorométhane.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans le tétrahydrofurane (THF).

Substitution : Méthylate de sodium (NaOMe) dans le méthanol.

Produits principaux :

- Les produits d'oxydation comprennent divers dérivés oxydés du palmitate de 11alpha,12alpha-Oxidotaraxerol.

- Les produits de réduction comprennent les diols formés par la réduction du groupe époxyde.

- Les produits de substitution comprennent des esters avec différentes chaînes d'acides gras .

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres triterpénoïdes complexes.

Médecine : Agent thérapeutique potentiel en raison de ses propriétés cytotoxiques.

Industrie : Utilisé dans la formulation de produits pharmaceutiques et cosmétiques à base de produits naturels.

5. Mécanisme d'action

Le mécanisme d'action du palmitate de 11alpha,12alpha-Oxidotaraxerol implique son interaction avec des cibles cellulaires, conduisant à des effets cytotoxiques. On pense qu'il induit l'apoptose dans les cellules cancéreuses en activant des voies de signalisation et des cibles moléculaires spécifiques. Les cibles et les voies moléculaires exactes sont encore en cours d'investigation, mais on sait qu'il affecte la prolifération et la survie cellulaires .

Composés similaires :

11alpha,12alpha-Oxidotaraxérone : Un autre dérivé oxydé du taraxerol avec des activités biologiques similaires.

11alpha,12alpha-Oxidotaraxerol : La forme non estérifiée du palmitate de 11alpha,12alpha-Oxidotaraxerol.

Comparaison : Le palmitate de 11alpha,12alpha-Oxidotaraxerol est unique en raison de son estérification avec l'acide palmitique, ce qui augmente sa lipophilie et potentiellement son activité biologique. Comparé à ses homologues non estérifiés, il peut présenter des propriétés pharmacocinétiques et une absorption cellulaire différentes .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other complex triterpenoids.

Medicine: Potential therapeutic agent due to its cytotoxic properties.

Industry: Used in the formulation of natural product-based pharmaceuticals and cosmetics.

Mécanisme D'action

The mechanism of action of 11alpha,12alpha-Oxidotaraxerol palmitate involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets. The exact molecular targets and pathways are still under investigation, but it is known to affect cell proliferation and survival .

Comparaison Avec Des Composés Similaires

11alpha,12alpha-Oxidotaraxerone: Another oxidized derivative of taraxerol with similar biological activities.

11alpha,12alpha-Oxidotaraxerol: The non-esterified form of 11alpha,12alpha-Oxidotaraxerol palmitate.

Comparison: this compound is unique due to its esterification with palmitic acid, which enhances its lipophilicity and potentially its biological activity. Compared to its non-esterified counterparts, it may exhibit different pharmacokinetic properties and cellular uptake .

Propriétés

Formule moléculaire |

C46H78O3 |

|---|---|

Poids moléculaire |

679.1 g/mol |

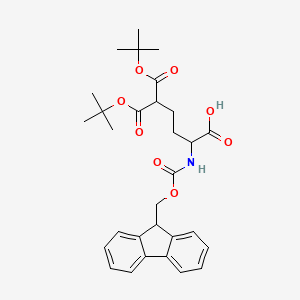

Nom IUPAC |

(1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) hexadecanoate |

InChI |

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3 |

Clé InChI |

CBFIJBKKXHURHF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)

![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)